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molecular formula C12H8O4 B8453187 7-Formyl-3-hydroxy-2-naphthalenecarboxylic acid

7-Formyl-3-hydroxy-2-naphthalenecarboxylic acid

Cat. No. B8453187
M. Wt: 216.19 g/mol
InChI Key: RTIUWXJUJKDMPG-UHFFFAOYSA-N
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Patent
US07879893B2

Procedure details

A solution of 7-bromo-3-hydroxynaphthalene-2-carboxylic acid (15.0 g, 56.2 mmol) (example 340) in tetrahydrofuran (100 mL) was added to a solution of lithium hydride (893 mg, 112 mmol) in tetrahydrofuran (350 mL). After 30 minutes stirring at room temperature, the resulting solution was heated to 50° C. for 2 minutes and then allowed to cool to ambient temperature over a period of 30 minutes. The mixture was cooled to −78° C., and butyllithium (1.6 M in hexanes, 53 mL, 85 mmol) was added over a period of 15 minutes. N,N-Dimethylformamide (8.7 mL, 8.2 g, 112 mmol) was added after 90 minutes additional stirring. The cooling was discontinued, and the reaction mixture was stirred at room temperature for 17 hours before it was poured into 1 N hydrochloric acid (aq.) (750 mL). The organic solvents were evaporated in vacuo, and the resulting precipitate was filtered off and rinsed with water (3×100 mL) to yield the crude product (16.2 g). Purification on silica gel (dichloromethane/methanol/acetic acid=90:9:1) furnished the title compound as a solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
893 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step Two
Quantity
8.7 mL
Type
reactant
Reaction Step Three
Quantity
750 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[C:7]([OH:15])[C:8]([C:12]([OH:14])=[O:13])=[CH:9]2)=[CH:4][CH:3]=1.[H-].[Li+].C([Li])CCC.CN(C)[CH:25]=[O:26].Cl>O1CCCC1>[CH:25]([C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[C:7]([OH:15])[C:8]([C:12]([OH:14])=[O:13])=[CH:9]2)=[CH:4][CH:3]=1)=[O:26] |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=CC=C2C=C(C(=CC2=C1)C(=O)O)O
Name
Quantity
893 mg
Type
reactant
Smiles
[H-].[Li+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
53 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
8.7 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
750 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 30 minutes stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated to 50° C. for 2 minutes
Duration
2 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature over a period of 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to −78° C.
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 17 hours before it
Duration
17 h
CUSTOM
Type
CUSTOM
Details
The organic solvents were evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off
WASH
Type
WASH
Details
rinsed with water (3×100 mL)
CUSTOM
Type
CUSTOM
Details
to yield the crude product (16.2 g)
CUSTOM
Type
CUSTOM
Details
Purification on silica gel (dichloromethane/methanol/acetic acid=90:9:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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